molecular formula C15H19N5O4 B2379151 Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 878413-98-0

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

Cat. No.: B2379151
CAS No.: 878413-98-0
M. Wt: 333.348
InChI Key: SNJLQUQKYLDKSM-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with multiple methyl groups and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or hypoxanthine derivatives.

    Esterification: The final step involves the esterification of the purine derivative with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety or the purine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes, thereby affecting cellular behavior.

Comparison with Similar Compounds

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)butanoate: Similar structure but with a butanoate group instead of an acetate group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups.

Properties

IUPAC Name

ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-6-24-10(21)7-19-13(22)11-12(18(5)15(19)23)16-14-17(4)8(2)9(3)20(11)14/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJLQUQKYLDKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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